8-Fluoroquinoline-3-carboxamide
Overview
Description
8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Scientific Research Applications of 8-Fluoroquinoline-3-carboxamide
NK-3 Receptor Ligands for Medical Imaging Studies Fluoroiodo-2-phenylquinoline-4-carboxamides, structurally similar to 8-Fluoroquinoline-3-carboxamide, have been developed as NK-3 ligands. These are intended for use in radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, with synthesis involving metalation directed by a fluorine atom for iodination of the quinoline ring (Bennacef et al., 2004).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors A series of quinoline-8-carboxamides, which potentially includes derivatives of 8-Fluoroquinoline-3-carboxamide, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a significant target in drug design, with inhibitors having a variety of therapeutic activities. The synthesis of these compounds involves Pd-catalyzed couplings to introduce diversity in the final step, and they exhibit significant potency against human recombinant PARP-1 (Lord et al., 2009).
Cross-Hybridization in Double Helical Dimers Oligoamides of 8-chloroquinoline, closely related to 8-Fluoroquinoline-3-carboxamide, have been synthesized and shown to assemble into double helical dimers. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research indicates potential applications in the field of molecular self-assembly and nanotechnology (Gan et al., 2010).
Fluorescent Probes for Zinc Ion Determination Derivatives of 8-amidoquinoline, which may include 8-Fluoroquinoline-3-carboxamide, have been explored as functional receptors for zinc ions. These derivatives are important due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. Their use as fluorescent sensors in environmental and biological contexts shows promise (Mohamad et al., 2021).
Antitumor Agents DNA-Intercalating Ligands
Phenylquinoline-8-carboxamides, which may involve modifications of 8-Fluoroquinoline-3-carboxamide, have been synthesized and evaluated as antitumor agents. These compounds demonstrate a potential for intercalative binding with DNA, offering insights into their utility as antitumor drugs (Atwell et al., 1988).
Safety And Hazards
properties
IUPAC Name |
8-fluoroquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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